2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride
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Overview
Description
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride is a chemical compound with a unique structure that includes a propanediamine backbone substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride typically involves the reaction of 2-methyl-1,2-propanediamine with isopropyl halides under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: A simpler analog without the methyl and isopropyl substitutions.
N1-(1-methylethyl)-1,2-Propanediamine: Lacks the methyl group at the 2-position.
2-methyl-1,2-Propanediamine: Lacks the isopropyl substitution.
Uniqueness
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride, also known as a propanediamine derivative, is a chemical compound that exhibits a variety of biological activities. Its unique structure, characterized by the presence of methyl and isopropyl groups on the propanediamine backbone, contributes to its potential applications in medicinal chemistry and biological research.
- Chemical Formula : C7H20Cl2N2
- Molecular Weight : 201.16 g/mol
- CAS Number : 16256-45-4
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can bind to specific enzymes or receptors, leading to alterations in their activity. The precise pathways and molecular targets depend on the context of its application, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of propanediamines possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains through mechanisms involving membrane disruption and inhibition of cell wall synthesis.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways.
Neuroprotective Effects
There are indications that this compound could offer neuroprotective benefits. Research into related compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : 2-methyl-1,2-propanediamine and isopropyl halides.
- Reaction Conditions : Conducted under basic conditions (e.g., sodium hydroxide) followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other propanediamines:
Compound | Structure | Biological Activity |
---|---|---|
1,2-Propanediamine | No substitutions | Limited antimicrobial properties |
N1-(1-methylethyl)-1,2-Propanediamine | Lacks methyl group at 2-position | Moderate cytotoxicity |
2-methyl-1,2-Propanediamine | Lacks isopropyl substitution | Lower neuroprotective effects |
Properties
IUPAC Name |
2-methyl-1-N-propan-2-ylpropane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)9-5-7(3,4)8;;/h6,9H,5,8H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHVSBRPVGTDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)(C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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